3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound belonging to the class of oxazinones This compound is characterized by its unique tricyclic structure, which includes a chromene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through a multi-step process involving the condensation of secondary amides with acyl chlorides. One-pot synthesis methods, such as the Ir-catalyzed mild formal condensation reaction, have been developed to facilitate the efficient production of oxazinones . This method involves the reaction of secondary amides with adipoyl chloride or pimeloyl chloride under mild conditions, resulting in good yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antitumor activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. Similarly, its inhibition of cholesterol esterase involves binding to the enzyme’s active site, reducing the hydrolysis of cholesterol esters .
Comparison with Similar Compounds
Similar Compounds
Thieno[1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the presence of a thiophene ring instead of a chromene ring.
Thieno[1,3]thiazin-4-ones: Similar to thieno[1,3]oxazin-4-ones but with a sulfur atom in the ring structure.
Uniqueness
3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activity. Its ability to inhibit both acetylcholinesterase and cholesterol esterase sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H25NO5 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C27H25NO5/c1-17-26-20(12-22-21(13-25(29)33-27(17)22)19-7-5-4-6-8-19)15-28(16-32-26)14-18-9-10-23(30-2)24(11-18)31-3/h4-13H,14-16H2,1-3H3 |
InChI Key |
RVLDPCNHOIJISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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